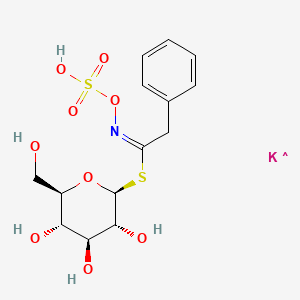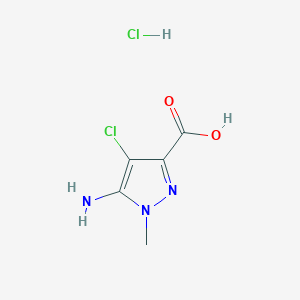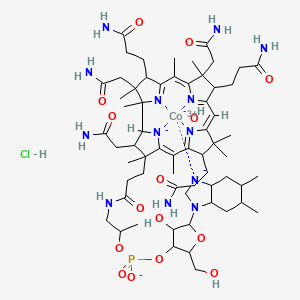![molecular formula C23H15NaO4S B12348650 Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate CAS No. 69658-16-8](/img/structure/B12348650.png)
Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate is an organic compound with the molecular formula C23H15O4SNa. This compound is known for its unique structure, which includes a benzo[de]anthracene moiety linked to a benzenesulfonate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate typically involves the reaction of 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the neutralization of 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonic acid with sodium hydroxide, followed by purification and crystallization to obtain the final product .
化学反应分析
Types of Reactions
Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinic acids and thiols.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate involves its interaction with specific molecular targets and pathways. The benzo[de]anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological molecules .
相似化合物的比较
Similar Compounds
- 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonic acid
- 7H-Benz[de]anthracen-7-one
- Benzenesulfonic acid derivatives
Uniqueness
Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate is unique due to its combination of the benzo[de]anthracene moiety and the benzenesulfonate group. This structure imparts specific chemical and biological properties that are not observed in other similar compounds .
属性
CAS 编号 |
69658-16-8 |
|---|---|
分子式 |
C23H15NaO4S |
分子量 |
410.4 g/mol |
IUPAC 名称 |
sodium;4-(7H-benzo[a]phenalen-3-yloxy)benzenesulfonate |
InChI |
InChI=1S/C23H16O4S.Na/c24-28(25,26)18-10-8-17(9-11-18)27-22-13-12-20-19-6-2-1-4-15(19)14-16-5-3-7-21(22)23(16)20;/h1-13H,14H2,(H,24,25,26);/q;+1/p-1 |
InChI 键 |
HHSQDAVYSVPYRY-UHFFFAOYSA-M |
规范 SMILES |
C1C2=C3C(=CC=C2)C(=CC=C3C4=CC=CC=C41)OC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate](/img/structure/B12348578.png)
![6-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1,3-diazinane-2,4-dione](/img/structure/B12348583.png)
![1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12348588.png)

![4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid](/img/structure/B12348604.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12348609.png)
![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxo-1,2-thiazol-3-yl]piperidin-4-amine](/img/structure/B12348610.png)

![6-methyl-2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1,3-diazinan-4-one](/img/structure/B12348616.png)
![1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12348623.png)
![4-Methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12348626.png)
![Magnesate(2-),[[N,N'-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]](4-)]-,disodium, (OC-6-21)-](/img/structure/B12348628.png)


